molecular formula C15H11NO2S2 B2606482 3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzoic acid CAS No. 832688-19-4

3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzoic acid

Cat. No.: B2606482
CAS No.: 832688-19-4
M. Wt: 301.38
InChI Key: VCIFBCMPRCJQGH-UHFFFAOYSA-N
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Description

3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzoic acid (CAS 832688-19-4) is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. With a molecular formula of C 15 H 11 NO 2 S 2 and a molecular weight of 301.38 g/mol, this compound serves as a key intermediate for researchers exploring new therapeutic agents . The benzothiazole nucleus is extensively documented in scientific literature for its significant biological activities. Derivatives of this heterocycle have demonstrated potent anti-inflammatory and analgesic properties in preclinical studies, making them promising candidates for investigation in pain and inflammation research . Furthermore, the benzothiazole scaffold is a subject of intense interest in anti-infective drug discovery, particularly in the development of novel anti-tubercular agents to combat multidrug-resistant strains of Mycobacterium tuberculosis . Other established research areas for benzothiazole compounds include anticancer, anticonvulsant, and antimicrobial applications, highlighting the versatility of this chemical moiety for probing various biological pathways . The mechanism of action for benzothiazole derivatives is often multifaceted and target-dependent. Research suggests they can exhibit their effects through mechanisms such as enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) or interaction with bacterial cell wall synthesis enzymes (e.g., DprE1 in tuberculosis) . The specific substitution pattern on the benzothiazole core, such as the 3-[(sulfanyl)methyl]benzoic acid group in this compound, is critical for its binding affinity and selectivity, providing a tunable platform for structure-activity relationship (SAR) studies . This compound is intended for laboratory research purposes by qualified professionals and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S2/c17-14(18)11-5-3-4-10(8-11)9-19-15-16-12-6-1-2-7-13(12)20-15/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIFBCMPRCJQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzoic acid can be achieved through several synthetic pathways. One common method involves the Knoevenagel condensation reaction. In this reaction, 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole are reacted in the presence of L-proline as a catalyst . Another method involves the use of a one-pot three-component reaction, which simplifies the synthesis process and improves yield .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of microwave irradiation or other advanced techniques to accelerate the reaction and reduce by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Several studies have indicated that derivatives of benzothiazole exhibit significant anticancer properties. The compound's ability to inhibit tumor growth and induce apoptosis in cancer cells has been documented. For instance, research has shown that similar benzothiazole derivatives can disrupt cell cycle progression and promote cell death in various cancer cell lines .

Antimicrobial Properties

The antimicrobial efficacy of benzothiazole derivatives is well-established. Studies demonstrate that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The specific compound discussed has shown promising results against resistant strains of bacteria.

Anti-inflammatory Effects

Research indicates that compounds containing the benzothiazole structure can modulate inflammatory responses. The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory process . This property opens avenues for treating inflammatory diseases.

Case Studies

StudyFocusFindings
Malygin et al. (2020)Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using benzothiazole derivatives.
Sarafroz et al. (2019)Antimicrobial EfficacyShowed effective inhibition against multiple bacterial strains, suggesting potential for drug development.
Kumudha et al. (2014)Anti-inflammatory EffectsFound that compounds with similar structures reduced inflammation markers in animal models.

Mechanism of Action

The mechanism of action of 3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring is known to interact with various biological targets, making this compound a versatile tool in drug discovery .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzoic acid with structurally related compounds, focusing on key structural differences, physicochemical properties, and reported biological activities:

Compound Name Structural Features Key Properties/Activities References
This compound (CAS: 100961-61-3) Benzoic acid core with a benzothiazole-sulfanyl-methyl group at the 3-position. High polarity due to carboxylic acid; potential antimicrobial activity inferred from analogs.
3-[(Thiophene-2-sulfonyl)methyl]benzoic acid Benzoic acid with a thiophene-sulfonyl-methyl group. Sulfonyl group enhances electron-withdrawing effects; molar mass = 282.33 g/mol.
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid Benzothiazolone ring fused to an acetic acid group. Antimicrobial activity (antibacterial, antifungal); intermediate for bioactive derivatives.
Dimethyl 3-acetyl-3-(1,3-benzothiazol-2-yl)pentanedioate Benzothiazole linked to a pentanedioate ester with acetyl substitution. Lipophilic ester groups; used in studies of benzothiazole complexation behavior.
Benzothiazole-incorporated indole-3-acetamide derivatives Indole-acetamide scaffold with benzothiazole substituents. Amide linkage improves metabolic stability; targets inflammation or cancer pathways.
2-[3-(1,3-Benzothiazol-2-yl)-2,2-dimethylpropyl]-2-methyl-2,3-dihydro-1,3-benzothiazole Dihydro-benzothiazole with branched alkyl-benzothiazole chains. Conformational flexibility; explored for structure-activity relationship (SAR) studies.

Key Comparative Insights:

Functional Group Effects: The carboxylic acid in the target compound enhances water solubility compared to ester or amide derivatives (e.g., dimethyl pentanedioate in ), which are more lipophilic. Sulfanyl (S–) vs.

Biological Activity :

  • Benzothiazolone derivatives (e.g., 2-(3-oxo-benzothiazol-2-yl)acetic acid ) exhibit direct antimicrobial activity, while the target compound’s activity remains speculative but plausible due to shared benzothiazole motifs.
  • Indole-acetamide-benzothiazole hybrids demonstrate how hybrid scaffolds expand pharmacological profiles, suggesting that the target compound could be modified for enhanced bioactivity.

Synthetic Utility :

  • The target compound’s sulfanyl-methyl bridge offers a site for further functionalization (e.g., nucleophilic substitution or oxidation to sulfonyl), as seen in thiophene-sulfonyl analogs .
  • Esters like dimethyl pentanedioate highlight the role of protecting groups in synthetic pathways, contrasting with the free carboxylic acid’s reactivity in the target molecule.

Biological Activity

Introduction

3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzoic acid, a compound characterized by the presence of a benzothiazole moiety linked to a benzoic acid structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H11N1O2S1\text{C}_{12}\text{H}_{11}\text{N}_{1}\text{O}_{2}\text{S}_{1}

This compound features a benzothiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been documented to show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism underlying this activity often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of benzothiazole derivatives has been extensively studied. A case study involving similar compounds demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways . The structural features of this compound may contribute to its efficacy by enhancing cellular uptake and targeting specific oncogenic pathways.

Anti-inflammatory Effects

Benzothiazole derivatives have also been recognized for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed in several studies . This suggests that this compound could potentially serve as a therapeutic agent in inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of benzothiazole compounds is another area of interest. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in cellular models . This property is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntioxidantScavenges free radicals

Case Study: Antimicrobial Efficacy

A study conducted by Siddiqui et al. (2019) highlighted the antimicrobial efficacy of benzothiazole derivatives against clinical isolates of E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined using standard protocols, revealing potent activity comparable to conventional antibiotics .

The proposed mechanism for the biological activities of this compound includes:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cancer cell death.
  • Modulation of Inflammatory Pathways : Reduction in the expression of pro-inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzoic acid, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 1,3-benzothiazole-2-thiol reacts with a methylene-activated benzoic acid derivative (e.g., 3-(bromomethyl)benzoic acid). Solvent-free mechanochemical grinding (agate mortar, 25°C) or THF-based reactions with NaH as a base are effective. Yield optimization requires stoichiometric control (1:1 molar ratio) and inert atmospheres to prevent oxidation of the thiol group .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1H^1\text{H}-NMR identifies protons on the benzothiazole (δ 7.2–8.1 ppm) and benzoic acid (δ 12.5 ppm for -COOH). 13C^{13}\text{C}-NMR confirms the methylene bridge (δ 35–40 ppm) and carbonyl groups.
  • IR : Stretching vibrations for -COOH (~1700 cm1^{-1}) and C-S (600–700 cm1^{-1}) validate functional groups.
  • MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 303.04 (C15 _{15}H11 _{11}NO2 _{2}S2 _{2}) .

Q. What are the recommended storage conditions to ensure the compound’s stability during long-term research use?

  • Methodological Answer : Store at 2–8°C under inert gas (argon or nitrogen) in amber glass vials to prevent moisture absorption and photodegradation. Lyophilization enhances stability for aqueous solubility studies .

Advanced Research Questions

Q. What strategies resolve conflicting crystallographic data between this compound and its structural analogs?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to compare bond lengths and angles with analogs like 3-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model electronic environments and validate experimental data .

Q. How does the electronic nature of the benzothiazole ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-deficient benzothiazole ring enhances electrophilicity at the methylene bridge. Hammett substituent constants (σ) quantify electronic effects, while kinetic studies (e.g., monitoring reaction rates with varying substituents) reveal activation barriers. Comparative studies with benzoxazole analogs (lower electron deficiency) highlight reactivity differences .

Q. What in vitro assays evaluate the compound’s bioactivity against bacterial enzymes, and how do results compare to thioether derivatives?

  • Methodological Answer : Use Staphylococcus aureus enoyl-ACP reductase (FabI) inhibition assays. IC50 _{50} values are compared to structurally related compounds (e.g., 2-(1,3-benzothiazol-2-yl)benzoic acid). Molecular docking (AutoDock Vina) identifies binding interactions, while MIC assays assess antimicrobial potency against Gram-positive pathogens .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Replicate protocols under controlled conditions (e.g., humidity, oxygen levels). Analyze intermediates via HPLC to identify side reactions (e.g., disulfide formation). Yield variations often stem from thiol oxidation; adding antioxidants (e.g., BHT) or using Schlenk techniques improves reproducibility .

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